molecular formula C12H25ClN2O B11745476 (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride

Cat. No.: B11745476
M. Wt: 248.79 g/mol
InChI Key: LDQMPAIOOAZFOF-MERQFXBCSA-N
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Description

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclohexyl group and an amino group attached to a pentanamide backbone. This compound is of interest due to its potential biological activities and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyclohexyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; typically carried out in polar aprotic solvents.

Major Products

Scientific Research Applications

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-(-)-Ephedrine Hydrochloride: A compound with a similar structure but different pharmacological properties.

    (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Hydrochloride: Another compound with a similar amino and hydroxy functional group arrangement.

    (1S,2S)-trans-2-Aminocyclopentanol Hydrochloride: A compound with a similar cyclohexyl group but different overall structure.

Uniqueness

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further investigation.

Properties

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

IUPAC Name

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide;hydrochloride

InChI

InChI=1S/C12H24N2O.ClH/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10;/h9-11H,3-8,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1

InChI Key

LDQMPAIOOAZFOF-MERQFXBCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CCCCC1)N.Cl

Canonical SMILES

CC(C)CC(C(=O)NC1CCCCC1)N.Cl

Origin of Product

United States

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